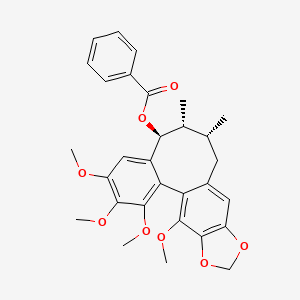

BenzoylgomisinO

Description

Benzoylgomisin O within the Dibenzocyclooctadiene Lignan (B3055560) Class

Benzoylgomisin O is classified as a dibenzocyclooctadiene lignan, a distinct group of secondary metabolites predominantly found in the Schisandraceae family. vulcanchem.comtandfonline.com Lignans (B1203133), in general, are formed by the joining of two phenylpropane units. mdpi.com The dibenzocyclooctadiene lignans are characterized by a unique and complex molecular structure featuring a dibenzocyclooctadiene core. vulcanchem.com This structural class is so characteristic of the Schisandra genus that its members are often collectively referred to as 'Schisandra lignans'. tandfonline.com

There are over 150 identified dibenzocyclooctadiene lignans, each differing in the conformation of the polycyclic system and the types and positions of various substituents on both the biphenyl (B1667301) and cyclooctadiene rings. tandfonline.commdpi.com These structural variations give rise to a wide array of related compounds, including schisantherin A, gomisin A, deoxyschisandrin, and angeloylgomisin (B10818263) O, which are often found alongside Benzoylgomisin O in plant extracts. vulcanchem.com

Table 1: Chemical Properties of Benzoylgomisin O

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₂O₈ | naturalproducts.netontosight.ai |

| Molecular Weight | 520.57 g/mol | vulcanchem.com |

| IUPAC Name | [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate (B1203000) | vulcanchem.com |

| Synonyms | 6-O-benzoylgomisin O, (+)-Benzoylgomisin O | vulcanchem.comontosight.ai |

| Core Structure | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-ol | ontosight.ai |

Historical Context of Benzoylgomisin O Discovery and Early Research

The study of dibenzocyclooctadiene lignans began in 1961 with the isolation of the first compound of this class. tandfonline.com This initiated extensive phytochemical investigation into the Schisandra genus. Pioneering work in the late 1970s and 1980s by researchers such as Yukinobu Ikeya and his colleagues led to the isolation and structural elucidation of a numerous lignans, which they named "gomisins". scispace.comkoreascience.kr Their research established the foundational knowledge of this chemical family, identifying many new lignans like gomisin N and O, and epigomisin O in 1979. scispace.com

The specific compound, 6-O-benzoylgomisin O, was reported as being isolated for the first time from Schisandra sphenanthera in the early 1990s. researchgate.net Subsequent research confirmed its presence in other Schisandra species, including Schisandra rubriflora and Schisandra propinqua. vulcanchem.commedchemexpress.comnaturalproducts.net These studies involved separating the complex mixture of compounds from plant extracts and using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the precise structure of each isolated molecule. koreascience.krkoreascience.kr In a 2005 study, a new lignan, benzoylgomisin Q, was isolated for the first time from the fruits of Schisandra chinensis, alongside other known lignans, highlighting the ongoing discovery of new compounds within this class. koreascience.krkoreascience.kr

Significance of Benzoylgomisin O in Ethnobotanical and Traditional Medicinal Contexts

The significance of Benzoylgomisin O is deeply rooted in the traditional use of the plants from which it is derived. The fruits of Schisandra chinensis (known as Bei Wu Wei Zi or "northern five-flavor fruit") and Schisandra sphenanthera (Nan Wu Wei Zi or "southern five-flavor fruit") are fundamental herbs in Traditional Chinese Medicine (TCM). tandfonline.comnih.govconsensus.app For centuries, these fruits have been used as tonics and remedies for a variety of ailments, including coughs, insomnia, chronic dysentery, and to support liver function. tandfonline.comnih.govpfaf.org

The therapeutic effects described in traditional practices are now largely attributed to the rich concentration of dibenzocyclooctadiene lignans in the fruits. nih.govnih.gov While traditional herbalism utilizes the whole fruit or its extracts, modern phytochemical research has identified individual lignans, such as Benzoylgomisin O, as key bioactive constituents. researchgate.net The presence of Benzoylgomisin O and its structural relatives in these traditionally used medicinal plants provides a molecular basis for their historical applications. vulcanchem.com The ethnobotanical importance of the Schisandra genus has thus driven scientific interest in its constituent compounds, seeking to understand the chemical principles behind its long-standing use in human health. pfaf.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H32O8 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(8S,9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |

InChI |

InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m1/s1 |

InChI Key |

XUGSROZUUURBSW-BFIDETRKSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |

Origin of Product |

United States |

Isolation and Characterization Methodologies for Benzoylgomisin O

Isolation from Schisandra Species

Schisandra chinensis as a Primary Natural Source

Schisandra chinensis, commonly known as the Chinese magnolia vine, is a well-documented natural source of Benzoylgomisin O. medchemexpress.comchemfaces.com The fruits and seeds of this plant, in particular, have been found to contain a variety of lignans (B1203133), including Benzoylgomisin O. chemfaces.comkoreascience.kr The compound is one of many lignans isolated from this species, which also include schisandrin, gomisin A, gomisin G, and deoxyschisandrin. koreascience.kr Research has shown that the lignan (B3055560) profile, including the concentration of Benzoylgomisin O, can vary depending on the part of the plant used, with fruits, leaves, and shoots exhibiting different compositions. mdpi.com

Schisandra rubriflora as a Source

Schisandra rubriflora has emerged as a significant source of Benzoylgomisin O. medchemexpress.comglpbio.comglpbio.cnbioscience.co.uk Studies have conducted targeted lignan profiling of the fruits, leaves, and shoots of both female and male plants of S. rubriflora. mdpi.comnih.gov These analyses have revealed that Benzoylgomisin O is a dominant compound in the leaf extracts of male specimens. vulcanchem.com Specifically, the concentration of 6-O-benzoylgomisin O was found to be significantly high in male leaf extracts. vulcanchem.com The total lignan content varies between different parts of the plant and between male and female specimens. vulcanchem.com

Schisandra neglecta and Other Related Species

Phytochemical investigations of Schisandra neglecta have also led to the isolation of Benzoylgomisin O, referred to as 6-O-benzoylgomisin O in some studies. nih.govresearchgate.net In one study, an ethanolic extract of the stems of S. neglecta yielded two new dibenzocyclooctadiene lignans along with thirteen known lignans, which included 6-O-benzoylgomisin O. nih.gov This highlights that the compound is not exclusive to S. chinensis and S. rubriflora but is also a constituent of other related species within the Schisandraceae family. nih.govscielo.br The presence of Benzoylgomisin O has also been reported in Schisandra sphenanthera. chemfaces.com

Extraction and Purification Strategies for Benzoylgomisin O

The isolation of Benzoylgomisin O from plant material involves a multi-step process of extraction and purification.

A common initial step is solvent extraction from the dried and powdered plant material, such as the stems or fruits. nih.govmdpi.comnih.gov Organic solvents like ethanol (B145695) are frequently used to create a crude extract. nih.gov For instance, a 95% alcoholic extract has been prepared from the stems of Schisandra neglecta. nih.gov Supercritical fluid extraction (SFE) with CO2 and ethanol as a co-solvent has also been employed for extracting lignans from Schisandra chinensis. mdpi.com

The crude extract then undergoes liquid-liquid partitioning to separate compounds based on their polarity. nih.gov For example, the ethanolic extract from S. neglecta was partitioned between diethyl ether and water. nih.gov

Following partitioning, chromatographic techniques are essential for the purification of Benzoylgomisin O. nih.govbibliotekanauki.pl These methods include:

Column Chromatography (CC): The extract is often subjected to silica (B1680970) gel column chromatography. nih.govnih.gov

Preparative Thin Layer Chromatography (TLC): This technique can be used for further separation. nih.gov

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the final purification and quantification of the compound. koreascience.krmdpi.comnih.gov Reversed-phase HPLC with a C18 column is a common choice. koreascience.kr

The entire process is typically monitored using analytical techniques like TLC and HPLC to track the presence and purity of Benzoylgomisin O in the fractions. nih.govnih.gov

Advanced Spectroscopic Methods for Structural Elucidation of Benzoylgomisin O and its Analogs

The definitive identification and structural elucidation of Benzoylgomisin O and its related lignans rely heavily on advanced spectroscopic methods. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds like Benzoylgomisin O. researchgate.netemerypharma.comomicsonline.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain comprehensive structural information. nih.govresearchgate.netomicsonline.org

1D NMR techniques such as ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. koreascience.kremerypharma.com

2D NMR techniques are crucial for establishing the connectivity between atoms and the relative stereochemistry of the molecule. nih.govresearchgate.net These include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons. omicsonline.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is vital for assembling the molecular framework. omicsonline.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry. researchgate.net

The structural elucidation of Benzoylgomisin O and its analogs, such as those isolated from Schisandra neglecta, has been successfully achieved by detailed analysis of their 1D and 2D NMR spectra. nih.gov

Below is a table summarizing the ¹H NMR data for Benzoylgomisin O.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-4 | 6.63 | s | |

| H-11 | 6.49 | s | |

| OCH₃-1 | 3.50 | s | |

| OCH₃-2 | 3.79 | s | |

| OCH₃-3 | 3.93 | s | |

| -OCH₂O- | 5.96, 5.95 | d | 1.3 |

| Benzylic CH₂ | 2.55, 2.45 | dd, dd | 13.6, 7.4; 13.6, 1.5 |

| Benzylic CH₂ | 2.25, 2.01 | dd, d | 13.0, 9.6; 13.0 |

| Data derived from studies on related lignans from Schisandra neglecta. nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. In the analysis of Benzoylgomisin O, both standard Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) have been pivotal.

HRMS provides a highly accurate mass measurement, often to four or more decimal places, which allows for the confident determination of a compound's elemental formula. innovareacademics.inbioanalysis-zone.com For Benzoylgomisin O, HRMS analysis has established its molecular formula as C₃₀H₃₂O₈, corresponding to a molecular weight of 520.57 g/mol . medchemexpress.commdpi.com

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, provide valuable structural information. In the case of Benzoylgomisin O, collision-induced dissociation (CID) spectra reveal characteristic fragmentation patterns. For example, a significant fragment ion observed corresponds to the loss of benzoic acid from the C-6 position. nih.gov This fragmentation is a key indicator of the benzoyl group's location on the gomisin O scaffold.

Table 1: Mass Spectrometry Data for Benzoylgomisin O

| Technique | Ion/Fragment | m/z (Mass-to-Charge Ratio) | Inference |

| HRMS | [M+H]⁺ | 521.2068 | Confirms the elemental formula C₃₀H₃₂O₈. |

| MS/MS (CID) | [M+H - C₇H₆O₂]⁺ | 399.1697 | Loss of benzoic acid, indicating a benzoyl ester. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information about the electronic and vibrational properties of a molecule, respectively.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. technologynetworks.com The UV spectrum of Benzoylgomisin O exhibits absorption maxima (λmax) that are characteristic of the dibenzocyclooctadiene chromophore. The presence of conjugated systems and aromatic rings within the molecule leads to distinct absorption bands. msu.eduguided-wave.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. wikipedia.org The resulting spectrum provides a "fingerprint" of the functional groups present. masterorganicchemistry.com In the IR spectrum of Benzoylgomisin O, characteristic absorption bands confirm the presence of key functional groups. For instance, a strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the benzoate (B1203000) ester. spectroscopyonline.com Additionally, bands corresponding to aromatic C-H stretching and C-O stretching from the methoxy (B1213986) groups and the ester linkage are also observed.

Table 2: Spectroscopic Data for Benzoylgomisin O

| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |

| UV-Vis (in Methanol) | ~225 nm, ~250 nm | π → π* transitions of the aromatic rings and conjugated system. |

| IR (KBr) | ~1715 cm⁻¹ | C=O stretching of the benzoate ester. |

| IR (KBr) | ~1600 cm⁻¹, ~1500 cm⁻¹ | Aromatic C=C stretching. |

| IR (KBr) | ~1270 cm⁻¹, ~1050 cm⁻¹ | C-O stretching of the ester and ether groups. |

Circular Dichroism (CD) Analysis for Stereochemical Assignment

Circular dichroism (CD) spectroscopy is an essential tool for determining the stereochemistry of chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org For complex molecules like Benzoylgomisin O with multiple stereocenters, CD analysis provides crucial information about the absolute configuration. ontosight.ainumberanalytics.com

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. nih.gov In the case of dibenzocyclooctadiene lignans, the exciton (B1674681) chirality method is often applied. This method analyzes the splitting of CD signals that arise from the electronic interactions between the two aromatic rings. The sign of the Cotton effects in the CD spectrum can be directly related to the torsional angle between the two biphenyl (B1667301) rings, thus establishing the absolute configuration of the biaryl system. The specific stereochemistry of Benzoylgomisin O has been determined to be (5R, 6S, 7S) through such analyses. ontosight.ai

Biosynthetic Pathways and Metabolic Engineering of Benzoylgomisin O

Precursor Metabolism in Lignan (B3055560) Biosynthesis

The foundation for the biosynthesis of Benzoylgomisin O and other lignans (B1203133) is the phenylpropanoid pathway. nih.govacs.org This metabolic route generates the basic C6-C3 structural units, known as monolignols, which are the building blocks of lignans. nih.govnsf.gov The process commences with the deamination of the amino acid phenylalanine by the enzyme phenylalanine-ammonia lyase (PAL) to produce cinnamic acid. nih.govmdpi.com

Following this initial step, a series of enzymatic transformations occur:

Cinnamic acid is oxidized to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H). nih.govmdpi.com

p-Coumaric acid is then converted to caffeic acid. mdpi.com

Caffeic acid O-methyltransferase (COMT) methylates caffeic acid to form ferulic acid. researchgate.netmdpi.com

Ferulic acid is subsequently converted to coniferyl alcohol, a key monolignol precursor for many lignans. researchgate.netnih.gov

In the specific case of dibenzocyclooctadiene lignans like Benzoylgomisin O, which are characteristic of the Schisandraceae family, the biosynthesis is believed to start with isoeugenol (B1672232). researchgate.netresearchgate.netmdpi.com Coniferyl alcohol can be acetylated by coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate, a critical step in the proposed pathway leading to these complex lignans. nih.gov Two molecules of a precursor like isoeugenol then undergo dimerization to form the characteristic dibenzocyclooctadiene scaffold. researchgate.net

Enzymatic Mechanisms Underlying Benzoylgomisin O Formation

The formation of the core lignan structure and its subsequent modifications into complex molecules like Benzoylgomisin O are orchestrated by a variety of enzymes. Oxidative coupling is a pivotal step, catalyzed by enzymes such as peroxidases and laccases, which generate phenoxy radicals from monolignols. researchgate.netnih.gov These radicals then dimerize to form the initial lignan skeleton. nsf.gov

Key enzyme classes involved in the biosynthesis of dibenzocyclooctadiene lignans include:

Dirigent Proteins (DIRs): These proteins guide the stereoselective and regioselective coupling of monolignol radicals, ensuring the formation of specific lignan structures. nsf.govarkat-usa.org

Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes are involved in the reduction of lignan intermediates. mdpi.comarkat-usa.org

Cytochrome P450 Monooxygenases (CYPs): This large and diverse enzyme superfamily plays a crucial role in various modification reactions, including hydroxylations and the formation of methylenedioxy bridges, which are characteristic features of many lignans. mdpi.comarkat-usa.org

O-Methyltransferases (OMTs): These enzymes are responsible for adding methyl groups to the lignan structure. mdpi.com

BAHD Acyltransferases: This family of enzymes mediates the transfer of acyl groups. In the case of Benzoylgomisin O, a BAHD acyltransferase is responsible for the benzoylation step, where a benzoyl group is attached to the lignan core. nih.govvulcanchem.com

The biosynthesis of dibenzocyclooctadiene lignans is a complex process involving a sequence of reactions catalyzed by these enzymes, leading to the formation of structurally diverse compounds. mdpi.com

Genomic and Metabolomic Approaches to Elucidate Benzoylgomisin O Biosynthesis

The complete biosynthetic pathway of dibenzocyclooctadiene lignans, including Benzoylgomisin O, is not yet fully understood. mdpi.comnih.gov To unravel this complexity, researchers are increasingly employing "omics" technologies, which provide a comprehensive view of the genes (genomics) and metabolites (metabolomics) within an organism. nih.govmdpi.com

Genomic approaches involve sequencing the genome and transcriptome (the set of all RNA transcripts) of lignan-producing plants like Schisandra species. nih.govfrontiersin.org This allows for the identification of candidate genes encoding the enzymes involved in the biosynthetic pathway. nih.govresearchgate.net For instance, by analyzing the transcriptome of Schisandra chinensis, researchers have identified numerous genes belonging to the BAHD acyltransferase family, one of which was functionally characterized as a coniferyl alcohol acyltransferase (CFAT), a key enzyme in the proposed pathway. nih.gov Similarly, transcriptomic analysis of Kadsura coccinea led to the identification of 233 cytochrome P450 (CYP) genes, with some showing specific expression patterns in roots, suggesting their involvement in lignan biosynthesis. nih.gov

Metabolomic approaches focus on the comprehensive analysis of all metabolites present in a biological sample. nih.govfrontiersin.org By comparing the metabolite profiles of different tissues or plants under various conditions, researchers can identify known lignans and potentially discover new intermediates in the biosynthetic pathway. nih.govnih.gov The integration of genomic and metabolomic data is a powerful strategy. mdpi.com For example, by correlating gene expression profiles with the accumulation patterns of specific lignans in different tissues of Schisandra sphenanthera, scientists can pinpoint candidate genes responsible for particular biosynthetic steps. nih.gov This combined approach provides a more complete picture, linking the genetic blueprint to the final chemical products. nih.govfrontiersin.org

Strategies for Metabolic Engineering and Enhanced Production of Benzoylgomisin O

Metabolic engineering offers promising strategies to increase the production of valuable compounds like Benzoylgomisin O. This involves the targeted modification of metabolic pathways within an organism to enhance the yield of a desired product. lbl.gov

In Vitro Tissue Culture Systems of Schisandra Species

In vitro tissue culture of Schisandra species provides a controlled environment for producing lignans, independent of geographical and climatic constraints. mdpi.communi.cz Researchers have successfully established microshoot cultures of Schisandra rubriflora and Schisandra chinensis. mdpi.comppm.edu.pl

One effective strategy to boost lignan production in these cultures is elicitation , which involves the application of stress-inducing agents (elicitors) to trigger plant defense responses, often leading to increased synthesis of secondary metabolites. mdpi.com Studies have shown that both biotic elicitors (e.g., yeast extract, chitosan) and abiotic elicitors (e.g., methyl jasmonate, cadmium chloride) can significantly enhance the accumulation of dibenzocyclooctadiene lignans in Schisandra microshoot cultures. mdpi.comppm.edu.pl

For example, in agitated microshoot cultures of S. chinensis, elicitation with yeast extract led to a 1.8-fold increase in lignan content. ppm.edu.pl In a study on S. rubriflora, the use of methyl jasmonate in male microshoot cultures resulted in a total lignan content that was 3.29 times higher than in non-elicited control cultures. mdpi.comnih.gov

Table 1: Effects of Elicitors on Lignan Production in Schisandra In Vitro Cultures

| Plant Species | Culture Type | Elicitor | Concentration | Result | Reference |

|---|---|---|---|---|---|

| Schisandra chinensis | Agitated microshoot | Yeast Extract | 1000 mg/l | ~1.8-fold increase in total lignans | ppm.edu.pl |

| Schisandra chinensis | Agitated microshoot | Cadmium Chloride | 1000 µM | ~2-fold increase in total lignans | ppm.edu.pl |

| Schisandra chinensis | Agitated microshoot | Chitosan | 50 mg/l | ~1.35-fold increase in total lignans | ppm.edu.pl |

| Schisandra rubriflora | Agitated microshoot (Male) | Methyl Jasmonate | 50 µM/L | 3.29-fold increase in total lignans | mdpi.comnih.gov |

| Schisandra rubriflora | Agitated microshoot (Male) | Yeast Extract | 3000 mg/L | Total lignan content of 353.17 mg/100g DW | mdpi.comnih.gov |

| Schisandra rubriflora | Agitated microshoot (Male) | Chitosan | 200 mg/L | Total lignan content of 323.30 mg/100g DW | mdpi.comnih.gov |

| Schisandra rubriflora | Bioreactor (Male) | Methyl Jasmonate | 50 µM/L | Total lignan content of 153.20 mg/100g DW | nih.govresearchgate.net |

Biosynthetic Machinery Redesign and Enzyme Function Alteration

A more advanced approach to metabolic engineering involves the direct manipulation of the biosynthetic machinery at the genetic level. escholarship.org This can include:

Knocking out competing pathways: Using tools like CRISPR/Cas9, genes from competing metabolic pathways that divert precursors away from the desired product can be silenced. frontiersin.org

Heterologous expression: Introducing biosynthetic genes from one organism into a more easily cultivable host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), can enable the production of plant-derived compounds in microbes. escholarship.orgnih.gov Recently, the de novo biosynthesis of key lignan skeletons, pinoresinol (B1678388) and lariciresinol, was achieved in a synthetic yeast consortium. nih.gov

Enzyme engineering: Modifying the structure of biosynthetic enzymes can alter their substrate specificity or catalytic efficiency, potentially leading to the production of novel compounds or increased yields of existing ones. frontiersin.org

These strategies, guided by the knowledge gained from genomic and metabolomic studies, hold significant potential for the sustainable and high-level production of Benzoylgomisin O and other medicinally important lignans. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Angeloylgomisin (B10818263) Q |

| Benzoylgomisin H |

| Benzoylgomisin O |

| Caffeic acid |

| Cinnamic acid |

| Coniferyl acetate |

| Coniferyl alcohol |

| Deoxyschizandrin |

| Ferulic acid |

| Gomisin A |

| Gomisin D |

| Gomisin E |

| Gomisin G |

| Gomisin K |

| Isoeugenol |

| Lariciresinol |

| Matairesinol |

| p-Coumaric acid |

| Phenylalanine |

| Pinoresinol |

| Pregomisin (B103935) |

| Schisandrin |

| Schisandrin B |

| Schisandrol B |

Pharmacological Activities of Benzoylgomisin O: Preclinical Investigations

Anti-Inflammatory Efficacy

Benzoylgomisin O has demonstrated notable anti-inflammatory activity in various preclinical models. medchemexpress.combioscience.co.ukglpbio.com This efficacy is attributed to its ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX-1, COX-2) Activity

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov Benzoylgomisin O has been shown to inhibit both COX-1 and COX-2 enzymes. medchemexpress.combioscience.co.ukglpbio.comechemi.com The inhibition of these enzymes is a key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While specific IC50 values for Benzoylgomisin O against COX-1 and COX-2 are not detailed in the provided search results, its inhibitory action on these enzymes is a recurring finding in the literature. medchemexpress.combioscience.co.ukglpbio.comechemi.com

Inhibition of Lipooxygenase (15-LOX) Activity

Similar to its effect on COX enzymes, Benzoylgomisin O also exhibits inhibitory activity against 15-lipoxygenase (15-LOX). medchemexpress.combioscience.co.ukglpbio.comechemi.com The lipoxygenase pathway is another critical route for the metabolism of arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators. patsnap.com By inhibiting 15-LOX, Benzoylgomisin O can reduce the synthesis of these pro-inflammatory molecules, further contributing to its anti-inflammatory profile. medchemexpress.combioscience.co.ukglpbio.comechemi.com

Table 1: Enzyme Inhibitory Activity of Benzoylgomisin O

| Enzyme | Activity | Reference |

| Cyclooxygenase-1 (COX-1) | Inhibitory | medchemexpress.combioscience.co.ukglpbio.comechemi.com |

| Cyclooxygenase-2 (COX-2) | Inhibitory | medchemexpress.combioscience.co.ukglpbio.comechemi.com |

| 15-Lipoxygenase (15-LOX) | Inhibitory | medchemexpress.combioscience.co.ukglpbio.comechemi.com |

Modulation of Pro-inflammatory Cytokine Release

Pro-inflammatory cytokines, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), are key signaling molecules that orchestrate the inflammatory response. thermofisher.comwikipedia.org Research suggests that some lignans (B1203133) from Schisandra species can modulate the release of these cytokines. While direct studies on Benzoylgomisin O's effect on specific pro-inflammatory cytokines are not extensively detailed in the provided results, the broader class of compounds to which it belongs has shown such activity. For instance, other lignans have been found to inhibit the production of pro-inflammatory mediators. This suggests a potential mechanism for Benzoylgomisin O's anti-inflammatory effects, warranting further investigation.

Regulation of Nitric Oxide Synthesis

Nitric oxide (NO) is a multifaceted signaling molecule that plays a complex role in inflammation. nih.govnih.govijbs.com While essential for many physiological processes, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to inflammatory pathology. researchgate.net Some studies on related compounds from the Schisandra genus have indicated an ability to decrease iNOS expression and subsequent NO production. researchgate.net This points to another potential avenue through which Benzoylgomisin O may exert its anti-inflammatory effects, although direct evidence is still emerging.

Anticancer and Cytotoxic Potential

In addition to its anti-inflammatory properties, Benzoylgomisin O has been investigated for its potential as an anticancer agent.

In Vitro Cytotoxicity against Various Carcinoma Cell Lines

The cytotoxic effects of a compound, or its ability to kill cancer cells, are often evaluated using in vitro assays against various cancer cell lines. upm.edu.my Studies have explored the cytotoxic potential of dibenzocyclooctadiene lignans, the class of compounds to which Benzoylgomisin O belongs, against several human cancer cell lines. researchgate.net While some related lignans have shown inhibitory effects on the proliferation and development of cancer cells, including inducing apoptosis, specific data on the cytotoxicity of Benzoylgomisin O against a range of carcinoma cell lines is not extensively detailed in the provided search results. researchgate.net Further research is needed to fully characterize its cytotoxic profile and the specific cancer cell types it may be effective against.

Hepatoprotective Research (Contextualized within Schisandra Lignans)

Research into the hepatoprotective effects of Schisandra lignans is more extensive; however, these studies typically assess the combined effects of multiple compounds found in plant extracts. mdpi.com The specific role and mechanisms of Benzoylgomisin O within this context are not individually detailed.

Neuroprotective and Neurological Modulatory Effects

Benzoylgomisin O has demonstrated significant potential in preclinical studies for its neuroprotective and modulatory effects on the nervous system. These investigations highlight its capacity to mitigate cognitive decline in animal models of neurodegenerative diseases, regulate key aspects of neuroinflammation, and influence the fundamental processes of neuronal cell life cycles.

Amelioration of Cognitive Impairment in Neurodegenerative Animal Models

Animal models of cognitive deficits are crucial for evaluating the potential of therapeutic agents to combat neurodegenerative diseases like Alzheimer's. kosfaj.org Various models are used, including those induced by chemicals like scopolamine (B1681570) or amyloid-beta (Aβ) injection, to mimic the cognitive decline seen in these conditions. kosfaj.orgnih.gov Studies have shown that certain compounds can improve memory and learning in these models. nih.gov For instance, in scopolamine-induced cognitive deficit models, some N-benzyl-pyridine-2-one derivatives have been shown to reduce acetylcholinesterase (AChE) activity, oxidative stress, and improve motor functions. nih.gov Similarly, in Aβ-injected mice, which model Alzheimer's-related neurotoxicity, oral administration of specific probiotics has demonstrated the ability to inhibit cognitive dysfunction. kosfaj.org While direct studies on Benzoylgomisin O in these specific models are not detailed in the provided results, the established efficacy of other natural compounds in these paradigms underscores the potential for novel agents to offer neuroprotective benefits. d-nb.infomdpi.com

Table 1: Examples of Interventions in Animal Models of Cognitive Impairment

| Animal Model | Inducing Agent | Intervention | Observed Effects | Reference |

|---|---|---|---|---|

| Mice | Scopolamine | N-benzyl-pyridine-2-one derivatives | Reduced AChE activity, oxidative stress, and improved motor function. | nih.gov |

| Mice | Amyloid-beta (Aβ) injection | Probiotics (e.g., Bifidobacterium breve A1) | Inhibited Aβ-mediated cognitive dysfunction. | kosfaj.org |

| Rats | Trimethyltin (TMT) | Ixeris dentata extract (EID) | Alleviated memory impairment and increased CREB expression. | mdpi.com |

Regulation of Neuroinflammation and Promotion of Neurogenesis

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases and can negatively impact neurogenesis, the process of generating new neurons. mdpi.comnih.gov Activated microglia, the primary immune cells of the brain, can release pro-inflammatory factors that inhibit the survival and proliferation of new neurons. cjter.comfrontiersin.org Conversely, promoting an anti-inflammatory environment can support neurogenesis and cognitive function. mdpi.comcjter.com

Preclinical research indicates that interventions capable of modulating neuroinflammation can have a positive effect on neurogenesis. For example, exercise has been shown to reduce neuroinflammation and enhance hippocampal neurogenesis, partly through the release of factors like irisin. mdpi.com This suggests that compounds that can suppress pro-inflammatory pathways, such as the NF-κB signaling pathway, may protect against cognitive deficits by preserving neurogenesis. d-nb.info The regulation of microglial phenotype, shifting from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, is a key therapeutic target. nih.gov The M2 phenotype is associated with the release of factors that support neuronal survival and differentiation. nih.govcjter.com

Influence on Neuronal Cell Proliferation, Survival, and Differentiation

The lifecycle of a neuron, from its birth (proliferation) to its maturation (differentiation) and continued existence (survival), is a tightly regulated process essential for a healthy nervous system. nih.gov Various signaling pathways and factors influence these stages. For instance, receptor tyrosine kinases (RTKs) and intracellular calcium signaling play pivotal roles in neural stem cell (NSC) proliferation and differentiation. mdpi.com

The survival of neurons is often dependent on neurotrophic factors. tmc.edu Proneural transcription factors like Mash1 and Ngn2 have been shown to enhance the neuronal differentiation and survival of neural precursor cells (NPCs) in transplantation studies. nih.gov These factors can initiate signaling cascades, such as the upregulation of Sonic hedgehog (SHH) by Mash1, which promotes proliferation and survival. nih.gov Furthermore, the base excision repair (BER) pathway is crucial for maintaining DNA integrity in postmitotic neurons, and its dysfunction can lead to neuronal cell death. frontiersin.org Understanding how a compound like Benzoylgomisin O might interact with these fundamental cellular processes is key to elucidating its neuroprotective mechanisms.

Antioxidant Capacity

Benzoylgomisin O has been identified as possessing antioxidant properties, a key characteristic for a neuroprotective agent, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. d-nb.info

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals in vitro. bioquochem.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. nih.govcabidigitallibrary.org In these assays, the antioxidant compound donates an electron or hydrogen atom to the radical, neutralizing it and causing a color change that can be measured spectrophotometrically. bioquochem.com Benzoylgomisin O has been assessed for its antioxidant activity using both DPPH and ABTS free radical scavenging assays. dp.techscilit.com

Table 2: Common Assays for Antioxidant Capacity

| Assay | Principle | Reference |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | nih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants. | nih.govcabidigitallibrary.org |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes. ogu.edu.trcabidigitallibrary.org This process leads to the formation of reactive products, such as malondialdehyde (MDA), which can cause significant damage to cellular components and disrupt membrane function. ogu.edu.tr The inhibition of lipid peroxidation is therefore a critical aspect of antioxidant defense. cabidigitallibrary.org Some natural compounds have demonstrated the ability to inhibit lipid peroxidation. For example, the dibenzocyclooctene lignan (B3055560) compound, a class to which Benzoylgomisin O belongs, has shown inhibitory effects on lipid peroxidation. One study noted an inhibition of 67.17% at a specific concentration. scispace.com This activity is crucial for protecting neuronal membranes from oxidative damage, a key pathological feature in many neurodegenerative disorders. d-nb.infonih.gov

Enzyme Modulation (e.g., Superoxide (B77818) Dismutase)

Enzyme modulators are substances that can alter the activity of enzymes, either by enhancing or inhibiting their function. researchgate.net This modulation is a key mechanism for regulating physiological pathways and is a common target for therapeutic drugs. researchgate.netmdpi.com

Benzoylgomisin O has demonstrated the ability to modulate several enzymes. It is known to possess inhibitory activity against 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) enzymes, which are key players in inflammatory pathways.

While direct modulation of Superoxide Dismutase (SOD) by Benzoylgomisin O is not extensively documented, SOD is a critical enzyme in the cellular antioxidant defense system. nih.govwikipedia.org It catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. wikipedia.orgsigmaaldrich.com The activity of SOD itself can be regulated by various cellular signals and modifications. mdpi.com Studies on extracts from Schisandra sphenanthera, which contain lignans like benzoylgomisin O, have shown effects on the activities of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and SOD. This suggests that lignans as a class may influence these enzymatic systems, although the specific contribution of Benzoylgomisin O remains to be fully elucidated.

Anti-Platelet Aggregation Activity

Anti-platelet drugs are pharmaceuticals that reduce the ability of platelets to clump together, thereby inhibiting the formation of blood clots. nih.gov These agents are crucial in the prevention and treatment of arterial thrombosis, which can lead to myocardial infarction and ischemic stroke. nih.gov

Direct preclinical studies on the anti-platelet aggregation activity of Benzoylgomisin O are limited. However, research on other lignans isolated from the fruits of Schisandra chinensis provides evidence for the potential of this class of compounds to inhibit platelet aggregation. researchgate.netnih.gov For instance, the lignans gomisin N and pregomisin (B103935) have been shown to effectively inhibit platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF). researchgate.net In preclinical models, extracts from S. chinensis berries, which are rich in dibenzocyclooctadiene lignans, inhibited thrombus formation and the adhesion of platelets to collagen. nih.gov These findings suggest that lignans from Schisandra are a promising source of compounds with anti-platelet activity, though further investigation is required to specifically determine the efficacy and mechanism of Benzoylgomisin O. mdpi.com

Below is a table summarizing the anti-platelet aggregation activity of lignans related to Benzoylgomisin O.

| Compound | Agonist | IC50 (µM) | Source |

| Pregomisin | Arachidonic Acid (AA) | 96.5 | researchgate.net |

| Platelet-Activating Factor (PAF) | 49.3 | researchgate.net | |

| Gomisin N | Arachidonic Acid (AA) | 153.3 | researchgate.net |

| Platelet-Activating Factor (PAF) | 122.4 | researchgate.net |

Antiviral Activity (e.g., Anti-HIV-1)

The search for new antiviral agents is driven by the emergence of drug-resistant viral strains and the need for more effective treatments. nih.govnih.gov Natural products, including lignans from the Schisandraceae family, have been identified as a rich source of compounds with potential antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). acs.orgscielo.br

Dibenzocyclooctadiene lignans, the class to which Benzoylgomisin O belongs, have shown anti-HIV-1 activity in preclinical studies. acs.orgtandfonline.com Research on lignans isolated from the stems and fruits of various Schisandra species, such as S. wilsoniana, S. neglecta, and S. rubriflora, has demonstrated weak to moderate inhibition of HIV-1 replication. acs.orgscielo.brtandfonline.com The mechanism for some of these lignans appears to be the inhibition of a crucial viral enzyme, HIV-1 reverse transcriptase. nih.gov Specifically, a dibenzocyclooctadiene lignan known as HDS2 (gomisin M₁) was identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govnih.gov This compound exhibited anti-HIV activity against a broad range of viral strains with 50% effective concentration (EC₅₀) values in the 1–3 µM range. nih.govnih.gov

The anti-HIV-1 activity of several dibenzocyclooctadiene lignans isolated from Schisandra species is presented in the table below.

| Compound | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Source Plant |

| Marlignan C | 1.34 | 15.6 | S. wilsoniana |

| Marlignan H | 1.02 | 17.6 | S. wilsoniana |

| Marlignan L | 1.15 | 16.4 | S. wilsoniana |

| Rubrilignan A | 2.26 | 35.5 | S. rubriflora |

| Rubrilignan B | 1.82 | 18.6 | S. rubriflora |

| Neglectalignan A | >61.7 (TI) | >61.7 | S. neglecta |

| Neglectalignan B | >22.6 (TI) | >22.6 | S. neglecta |

| Neglectalignan C | >57.7 (TI) | >57.7 | S. neglecta |

| Neglectalignan D | >27.9 (TI) | >27.9 | S. neglecta |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug.

Mechanistic Elucidations of Benzoylgomisin O Biological Actions

Molecular Target Identification and Validation

The initial step in understanding the biological actions of a compound like Benzoylgomisin O involves the identification and validation of its molecular targets. This process pinpoints the specific molecules, such as proteins or nucleic acids, that the compound interacts with to elicit a biological response. danaher.com Target identification can be achieved through various methods, including direct biochemical approaches, genetic interaction studies, and computational predictions. genscript.com Once a potential target is identified, target validation confirms that modulating this target provides a therapeutic benefit. danaher.com

For lignans (B1203133) like Benzoylgomisin O, research indicates a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, which suggests interactions with multiple molecular targets. The process of validating these targets often involves techniques like gene knockouts, RNA interference, and the use of surrogate antibodies to study the resulting phenotypes. danaher.comgenscript.com Computational methods, such as the use of pharmacophore models, can also help in identifying targets for active drug molecules and understanding their mechanisms of action. danaher.com

Key Approaches in Molecular Target Identification:

| Approach | Description | Reference |

| Biochemical Methods | Direct assays to measure the binding or modulation of a target molecule by the compound. | genscript.com |

| Genetic Interactions | Studying how genetic modifications, like knockouts or RNAi, alter the cellular response to the compound. | danaher.comgenscript.com |

| Computational Inference | Using computer models and databases to predict potential targets based on the compound's structure and known biological activities. | danaher.comgenscript.com |

| Proteomic Analysis | Comparing protein expression profiles in cells before and after treatment with the compound to identify proteins that are specifically affected. | danaher.com |

Cellular Signaling Pathway Modulation

Benzoylgomisin O exerts its biological effects by modulating various intracellular signaling pathways. These complex networks of proteins and molecules are responsible for transmitting signals from the cell surface to the nucleus, ultimately controlling cellular processes like growth, proliferation, inflammation, and survival. researchgate.netwalshmedicalmedia.comnih.gov The modulation of these pathways is a key mechanism through which natural compounds can influence cellular behavior. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in a wide range of cellular functions, including proliferation, differentiation, stress responses, and apoptosis. frontiersin.orgwikipedia.org This pathway consists of a series of protein kinases that phosphorylate and activate one another in a sequential manner. mdpi.comscienceopen.com The main MAPK families in mammals are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.comscienceopen.com

Research on related compounds suggests that lignans can influence the MAPK pathway. The activation or inhibition of specific MAPK family members can lead to diverse cellular outcomes. For instance, the ERK pathway is often associated with cell growth and survival, while the JNK and p38 pathways are typically activated by stress stimuli and can lead to inflammation or apoptosis. frontiersin.orgmdpi.com The modulation of the MAPK pathway is a significant mechanism by which compounds can exert anti-inflammatory and anti-cancer effects.

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. wikipedia.orgnih.gov Activation of this pathway is initiated by various stimuli, including growth factors and cytokines, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphates (PIP3). cellsignal.comnih.gov PIP3 then recruits Akt to the plasma membrane, where it is activated through phosphorylation. cellsignal.com

Once activated, Akt can phosphorylate a multitude of downstream targets, influencing a wide array of cellular processes. cellsignal.com Dysregulation of the PI3K/Akt pathway is frequently observed in various diseases, including cancer, where its overactivation can promote tumor growth and resistance to therapies. wikipedia.orgnih.gov The pathway is also implicated in inflammatory responses and neurodegenerative diseases. nih.govresearchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. wikipedia.orgprobiologists.com NF-κB is a family of transcription factors that, in an inactive state, are held in the cytoplasm by inhibitory proteins called IκBs. wikipedia.org Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. wikipedia.orggenome.jp IKK then phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. wikipedia.org The freed NF-κB then translocates to the nucleus to activate the transcription of target genes involved in inflammation, cell survival, and immune responses. wikipedia.orggenome.jp

There are two main NF-κB activation pathways: the canonical and non-canonical pathways. mdpi.commdpi.com The canonical pathway is the most common and is typically associated with acute inflammatory responses. genome.jp The non-canonical pathway is activated by a more specific set of stimuli and is involved in the development and function of lymphoid organs. wikipedia.org The modulation of NF-κB signaling is a significant target for anti-inflammatory therapies. nih.gov

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a fundamental role in embryonic development, tissue homeostasis, and cell fate determination. rsc.orgmdpi.com The central component of this pathway is the protein β-catenin. dovepress.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." dovepress.com When a Wnt ligand binds to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. dovepress.com In the nucleus, β-catenin acts as a co-activator for transcription factors of the TCF/LEF family, leading to the expression of Wnt target genes that regulate cell proliferation and differentiation. dovepress.com

Aberrant activation of the Wnt/β-catenin pathway is strongly associated with the development of various cancers, particularly colorectal cancer. dovepress.comnih.gov Research on other dibenzocyclooctadiene lignans has shown that they can inhibit this pathway by affecting the levels of β-catenin. researchgate.net

The Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govwikipedia.org Upon binding to LPS, with the help of co-receptors like CD14 and MD-2, TLR4 initiates a signaling cascade that leads to the activation of the immune response. wikipedia.org

TLR4 signaling proceeds through two main downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. wikipedia.org The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines via the activation of NF-κB. wikipedia.org The TRIF-dependent pathway, on the other hand, leads to the production of type I interferons and other inflammatory mediators. wikipedia.org The modulation of TLR4 signaling is a critical area of research for the development of treatments for inflammatory conditions like sepsis. nih.gov Some studies have indicated that certain compounds can modulate neuroinflammation by affecting the TLR4/Akt pathway. researchgate.net

Enzyme Inhibition Kinetics and Binding Studies

The anti-inflammatory effects of Benzoylgomisin O are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. medchemexpress.com Research has identified that Benzoylgomisin O demonstrates notable inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. glpbio.comcolab.ws

Specifically, the compound has been shown to inhibit the following enzymes:

Cyclooxygenase-1 (COX-1): This enzyme is constitutively expressed in many tissues and is responsible for the baseline production of prostaglandins (B1171923) that regulate physiological processes. glpbio.com

Cyclooxygenase-2 (COX-2): This enzyme is typically induced during inflammation and is a primary target for anti-inflammatory drugs. glpbio.comcolab.ws

15-Lipoxygenase (15-LOX): This enzyme is involved in the synthesis of inflammatory mediators from fatty acids. glpbio.comcolab.ws

While Benzoylgomisin O is recognized as an inhibitor of these enzymes, detailed public data on its specific inhibition kinetics, such as IC₅₀ values or the precise nature of the inhibition (e.g., competitive, non-competitive), are not extensively documented in the available literature. savemyexams.comnih.govknyamed.comwikipedia.org Kinetic studies are essential to fully characterize the potency and mechanism of enzyme inhibitors. nih.gov

Molecular docking is a computational technique frequently used to predict the binding orientation of a small molecule to its protein target, which can provide insights into the interaction. nih.govijmrhs.comnih.gov For related lignans, such as sauchinone, molecular docking studies have successfully predicted binding modes within the active sites of cytochrome P450 enzymes and supported experimental findings of non-competitive inhibition. mdpi.com Similar in silico studies for Benzoylgomisin O could elucidate its binding interactions with COX-1, COX-2, and 15-LOX at a molecular level. nih.govresearchgate.net

| Enzyme Target | Reported Activity |

|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibitory Activity glpbio.comcolab.ws |

| Cyclooxygenase-2 (COX-2) | Inhibitory Activity glpbio.comcolab.ws |

| 15-Lipoxygenase (15-LOX) | Inhibitory Activity glpbio.comcolab.ws |

Gene Expression and Protein Regulation Studies

The regulation of gene expression is a fundamental process by which cells control the production of proteins, adapting to internal and external signals. libretexts.orgsavemyexams.com This regulation can occur at multiple levels, including the transcription of DNA into mRNA and the translation of mRNA into protein. embopress.org Anti-inflammatory agents typically exert their effects by modulating the expression of genes that code for pro-inflammatory and anti-inflammatory proteins.

Given that Benzoylgomisin O inhibits key enzymes in the inflammatory pathway, it is plausible that its mechanism of action also involves the regulation of gene expression and protein synthesis related to inflammation. researchgate.net The production of inflammatory mediators like prostaglandins and leukotrienes is not only controlled by enzyme activity but also by the expression levels of the enzymes themselves (COX-2, for instance) and various cytokines. The activation of transcription factors can lead to an upregulation of genes involved in the inflammatory response. frontiersin.orgelifesciences.org

However, specific studies detailing the direct effects of Benzoylgomisin O on the expression of specific genes or the regulation of protein synthesis are not extensively available in the reviewed scientific literature. Research into how Benzoylgomisin O may alter the transcription of inflammatory cytokine genes (e.g., interleukins, TNF-α) or affect the stability and translation of their corresponding mRNAs would provide deeper insight into its anti-inflammatory profile. nih.govnih.gov

Interactions with Cellular Receptors and Enzymes

The biological effect of a compound is initiated by its interaction with cellular macromolecules, primarily proteins such as enzymes and receptors. nih.gov These interactions can lead to the activation or inhibition of signaling pathways that govern cellular functions. mdpi.com

The most clearly documented interactions for Benzoylgomisin O are with the enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 15-Lipoxygenase (15-LOX). glpbio.comcolab.ws By binding to and inhibiting these enzymes, Benzoylgomisin O blocks the metabolic pathways that produce prostaglandins and leukotrienes, which are potent mediators of inflammation.

Beyond direct enzyme inhibition, many small molecules interact with cell surface or intracellular receptors to trigger a cellular response. nih.govmdpi.com These can include G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. biocrick.com There is currently a lack of specific evidence from the reviewed literature demonstrating that Benzoylgomisin O binds to such cellular receptors.

Additionally, transporter proteins, which regulate the passage of substances across cellular membranes, represent another class of potential interaction targets. nih.govnih.govmdpi.com Computational predictions for some lignans have suggested possible interactions with transporter proteins like the organic anion-transporting polypeptides (OATPs). However, experimental validation of Benzoylgomisin O interacting with specific cellular receptors or transporter proteins is not documented in the available sources. Therefore, its established biological actions are primarily understood through its direct inhibition of inflammatory enzymes.

Structural Analogs and Derivatives of Benzoylgomisin O: Research Directions

Naturally Occurring Dibenzocyclooctadiene Lignans (B1203133) Structurally Related to Benzoylgomisin O

Benzoylgomisin O belongs to a large family of dibenzocyclooctadiene lignans, primarily isolated from plants of the Schisandraceae family, particularly the genus Schisandra. These compounds share a common C18 bicyclic core formed by the dimerization of two C6-C3 phenylpropanoid units. The structural diversity within this family arises from variations in the oxygenation pattern on the aromatic rings, the substitution on the cyclooctadiene ring, and the stereochemistry of the biphenyl (B1667301) axis (atropisomerism).

The Gomisin series represents a foundational group of dibenzocyclooctadiene lignans structurally analogous to Benzoylgomisin O. The primary difference is the absence of the C-6 benzoyl group found in Benzoylgomisin O. Instead, gomisins typically possess a hydroxyl or methoxy (B1213986) group at the C-6 and/or C-7 positions. For example, Gomisin A is one of the most studied lignans in this series and features hydroxyl groups at both C-6 and C-7. Gomisin N is characterized by a hydroxyl group at C-7, while Gomisin G has a ketone at C-7. These variations significantly influence their physicochemical properties and biological activities.

| Compound Name | Key Structural Feature(s) vs. Benzoylgomisin O | Substitution at C-6 | Substitution at C-7 |

|---|---|---|---|

| Benzoylgomisin O | Reference compound | Benzoyl (-O-CO-Ph) | Methoxy (-OCH₃) |

| Gomisin A | Lacks benzoyl group; has two hydroxyls on the cyclooctadiene ring. | Hydroxyl (-OH) | Hydroxyl (-OH) |

| Gomisin D | Features an angeloyl group at C-6. | Angeloyl | Methoxy (-OCH₃) |

| Gomisin G | Features a ketone on the cyclooctadiene ring. | Methoxy (-OCH₃) | Ketone (=O) |

| Gomisin N | Lacks benzoyl group; has a hydroxyl group at C-7. | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Gomisin Q | Lacks benzoyl group; has a hydroxyl group at C-6. | Hydroxyl (-OH) | Methoxy (-OCH₃) |

The Schisandrin series is another prominent group of dibenzocyclooctadiene lignans. The parent compound, Schisandrin (also known as Deoxyschisandrin), is distinguished by the absence of oxygen-containing functional groups on the cyclooctadiene ring (positions C-6 and C-7). Schisandrin B is similar but possesses a different stereochemical configuration (it is the enantiomer of Gomisin K). Schisandrin A and C introduce hydroxyl and methoxy groups, respectively, at the C-7 position. The relative simplicity of the Schisandrin scaffold compared to Benzoylgomisin O makes this series a key reference for understanding the contribution of ring substituents to biological function.

| Compound Name | Key Structural Feature(s) vs. Benzoylgomisin O | Substitution at C-6 | Substitution at C-7 |

|---|---|---|---|

| Benzoylgomisin O | Reference compound | Benzoyl (-O-CO-Ph) | Methoxy (-OCH₃) |

| Schisandrin | Lacks any substituents on the cyclooctadiene ring. | Hydrogen (-H) | Hydrogen (-H) |

| Schisandrin A | Lacks benzoyl group; has a hydroxyl group at C-7. Structurally identical to Gomisin N. | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Schisandrin B | Features a methylenedioxy bridge on one aromatic ring. Lacks substituents on the cyclooctadiene ring. | Hydrogen (-H) | Hydrogen (-H) |

| Schisandrin C | Lacks benzoyl group; has a hydroxyl group on an aromatic ring (C-12). | Methoxy (-OCH₃) | Methoxy (-OCH₃) |

Advanced Research Methodologies and Analytical Approaches in Benzoylgomisin O Studies

Advanced Chromatographic Techniques for Separation and Quantification (e.g., UHPLC-MS, GC-MS)

The accurate separation and quantification of Benzoylgomisin O from complex plant matrices are crucial for its study. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), have become indispensable tools for this purpose. UHPLC systems offer high resolution and sensitivity, allowing for the separation of closely related lignan (B3055560) isomers. When coupled with mass spectrometry, researchers can obtain precise mass-to-charge ratios and fragmentation patterns, enabling unambiguous identification and quantification of Benzoylgomisin O, even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While lignans (B1203133) like Benzoylgomisin O are generally not highly volatile, derivatization techniques can be employed to increase their volatility, making them amenable to GC-MS analysis. This method can provide complementary information to UHPLC-MS and is particularly useful for specific quantitative applications.

A metabolomics study on Schisandrae chinensis fructus utilized UHPLC-MS/MS to analyze its chemical constituents. This approach successfully identified nine lignans, including Benzoylgomisin O, highlighting the technique's efficacy in complex mixture analysis plos.org.

Effect-Directed Analysis (EDA) Coupled with Bioassays

Effect-Directed Analysis (EDA) is a powerful strategy used to identify bioactive compounds in complex mixtures. This approach combines chromatographic separation with biological assays to pinpoint the specific components responsible for an observed biological effect. In the context of Benzoylgomisin O, EDA has been instrumental in linking the compound to specific pharmacological activities.

One study employed thin-layer chromatography (TLC) combined with direct bioautography to screen for acetylcholinesterase (AChE) inhibitors in Schisandra chinensis fruits. This effect-directed analysis identified several lignans, including 6-O-benzoylgomisin, as potent inhibitors of AChE nih.gov. The active fractions from the TLC were then subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification of the bioactive compounds nih.gov. This approach directly links the chemical entity, Benzoylgomisin O, to a specific biological activity, in this case, the potential for neuroprotective effects through AChE inhibition.

In Vitro Screening Platforms for Biological Activity Profiling

In vitro screening platforms are essential for the initial assessment of the biological activities of compounds like Benzoylgomisin O. These assays are typically conducted in a controlled laboratory setting, often using cell cultures or isolated enzymes, to evaluate a compound's potential therapeutic effects.

For instance, the anti-inflammatory potential of dibenzocyclooctadiene lignans from Schisandra chinensis has been evaluated using in vitro models. One such model involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the lignans to inhibit the production of nitric oxide (NO), a key inflammatory mediator, is then measured e-nps.or.kr. While this particular study did not specifically report on Benzoylgomisin O, it exemplifies the type of in vitro platform used to screen for the anti-inflammatory activity of this class of compounds. The findings from such assays provide the basis for further investigation into the mechanisms of action and potential therapeutic applications of Benzoylgomisin O.

In Vivo Animal Models for Pharmacological Efficacy Assessment

Following promising in vitro results, in vivo animal models are crucial for evaluating the pharmacological efficacy and understanding the physiological effects of Benzoylgomisin O in a living organism. These models are designed to mimic human diseases and allow researchers to assess the compound's therapeutic potential in a more complex biological system.

Disease-Specific Animal Models (e.g., cancer, neurodegenerative, inflammatory)

Cancer: Xenograft models are commonly used in cancer research to evaluate the efficacy of potential anti-cancer compounds. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and the effects on tumor growth, size, and metastasis are monitored. While specific studies on the efficacy of Benzoylgomisin O in xenograft models are not yet widely published, this is a standard and critical step in the preclinical development of any potential anti-cancer agent nih.govnih.govresearchgate.netresearchgate.net.

Neurodegenerative Diseases: Animal models are pivotal in the study of neurodegenerative diseases like Alzheimer's and Parkinson's. These models can be created through genetic modification or by inducing neurotoxicity to replicate the pathological features of the human disease. For example, d-galactose-induced aging in rats is a model used to study age-related cognitive decline. A study on the effects of Schisandra chinensis lignans in this model showed that they could ameliorate cognitive deficits, suggesting a neuroprotective potential for this class of compounds nih.gov. Given the in vitro acetylcholinesterase inhibitory activity of Benzoylgomisin O, its evaluation in such neurodegenerative disease models would be a logical next step.

Inflammatory Diseases: The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for screening potential anti-inflammatory drugs. In this model, carrageenan is injected into the rat's paw, inducing a localized inflammatory response characterized by swelling. The administration of a test compound before or after the carrageenan injection allows researchers to assess its ability to reduce the edema and thus its anti-inflammatory efficacy researchgate.netcriver.comresearchgate.netmdpi.comnih.govnih.gov. The evaluation of Benzoylgomisin O in this model would provide valuable data on its in vivo anti-inflammatory potential.

Integrated Omics Technologies (Genomics, Metabolomics, Proteomics) for Comprehensive Understanding

Integrated omics technologies, including genomics, metabolomics, and proteomics, offer a holistic approach to understanding the complex biological effects of Benzoylgomisin O. These technologies allow for the large-scale analysis of genes, metabolites, and proteins, providing a comprehensive picture of the cellular and systemic responses to the compound.

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It involves the profiling of small molecule metabolites in biological samples. A metabolomic study of Schisandrae chinensis fructus successfully identified Benzoylgomisin O among other lignans in response to stress conditions, indicating its role in the plant's defense mechanisms. This highlights the utility of metabolomics in identifying and quantifying Benzoylgomisin O in complex biological systems plos.org. Another study utilized a metabolomic approach based on HPLC with quadrupole time-of-flight MS/MS to map the metabolic fate of Schisandra chinensis lignans in rats, identifying both the parent compounds and their metabolites in blood, liver, and brain tissues nih.gov.

Proteomics: Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of Benzoylgomisin O research, proteomics can be used to identify protein targets of the compound and to understand the cellular pathways it modulates. For example, a proteomics study could analyze changes in protein expression in cells treated with Benzoylgomisin O to reveal its mechanism of action. This could involve techniques like two-dimensional gel electrophoresis followed by mass spectrometry to identify differentially expressed proteins nih.govnih.gov.

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology are interdisciplinary fields that integrate experimental data with computational modeling to understand the complex interactions within biological systems. These approaches are particularly well-suited for studying the multifaceted effects of natural products like Benzoylgomisin O.

Network pharmacology involves the construction of "compound-target-disease" networks to visualize and analyze the interactions between the chemical components of a medicinal plant, their protein targets, and the associated diseases. This approach can help to elucidate the synergistic effects of multiple compounds and to predict the potential mechanisms of action. A study on the main lignan components of Schisandrae Fructus used a network pharmacology strategy to investigate their anti-osteoarthritis mechanism, identifying key targets and pathways nih.gov. Although not focused solely on Benzoylgomisin O, this type of analysis provides a framework for understanding how this compound, as part of a complex mixture, may exert its therapeutic effects. By integrating data from various sources, including "omics" technologies and bioassays, systems biology and network pharmacology can provide a comprehensive understanding of the pharmacological actions of Benzoylgomisin O.

Interactive Data Table: Research Methodologies for Benzoylgomisin O

| Methodology | Application in Benzoylgomisin O Studies | Key Findings/Potential |

| UHPLC-MS | Separation and quantification from Schisandra extracts. | Identified in metabolomics studies of Schisandrae chinensis fructus. plos.org |

| GC-MS | Potential for quantification after derivatization. | Complementary to UHPLC-MS for specific analytical needs. |

| Effect-Directed Analysis (EDA) | Identification of bioactive compounds in complex mixtures. | Identified 6-O-benzoylgomisin as an acetylcholinesterase inhibitor. nih.gov |

| In Vitro Bioassays | Screening for biological activities (e.g., anti-inflammatory). | Lignans from Schisandra show anti-inflammatory effects in macrophage models. e-nps.or.kr |

| In Vivo Animal Models | Assessment of pharmacological efficacy in disease models. | Schisandra lignans show neuroprotective effects in aging models. nih.gov |

| Metabolomics | Profiling of metabolites in biological systems. | Identified Benzoylgomisin O in Schisandrae chinensis fructus. plos.org |

| Proteomics | Identification of protein targets and cellular pathways. | Can elucidate mechanisms of action by analyzing protein expression changes. |

| Network Pharmacology | Understanding complex interactions of compounds and targets. | Can predict mechanisms of action for Schisandra lignans in various diseases. nih.gov |

Computational Target Identification and Pathway Mapping

In the study of Benzoylgomisin O, advanced research methodologies, particularly computational approaches, have become instrumental in elucidating its potential molecular mechanisms of action. These in silico techniques allow for the prediction of interactions between Benzoylgomisin O and various biological targets, as well as the mapping of the complex signaling pathways that may be modulated by this compound. This section delves into the application of these computational methods in identifying the putative targets of Benzoylgomisin O and mapping its associated molecular pathways, primarily through the lens of network pharmacology.

Network pharmacology is a comprehensive approach that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, their molecular targets, and the biological networks they influence. In the context of natural products like Benzoylgomisin O, which is often a constituent of complex herbal extracts, network pharmacology is particularly valuable for deconvoluting the intricate mechanisms underlying their therapeutic effects.

A notable application of this methodology was in the investigation of the anti-asthmatic properties of Schisandrae Sphenantherae Fructus, where Benzoylgomisin O was identified as one of the active compounds. nih.gov Through a network pharmacology approach, a multitude of potential targets for the active fraction containing Benzoylgomisin O were identified. nih.gov This process typically involves screening the compound against extensive databases of known protein targets to predict binding affinities and potential interactions.

The identified targets are then often subjected to protein-protein interaction (PPI) network analysis to understand their functional relationships. researchgate.net This analysis helps to pinpoint key "hub" proteins that are central to the biological processes affected by the compound. For the active fraction of Schisandrae Sphenantherae Fructus containing Benzoylgomisin O, this computational screening identified 129 overlapping targets associated with its anti-asthmatic effects. nih.govnih.gov

Subsequent pathway enrichment analysis, using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to map these targets to specific signaling pathways. researchgate.netnih.gov This provides a systems-level understanding of how Benzoylgomisin O might exert its pharmacological effects. In the study of the anti-asthmatic fraction of Schisandrae Sphenantherae Fructus, several key pathways were implicated, suggesting a multi-targeted mechanism of action. nih.govnih.gov

The primary pathways identified through this computational mapping include the Interleukin-17 (IL-17) signaling pathway and the T helper 17 (Th17) cell differentiation pathway. nih.govnih.gov The IL-17 signaling pathway is a critical component of the inflammatory response, and its modulation can have significant therapeutic implications. nih.govnih.gov Th17 cells are a subset of T helper cells that produce IL-17 and play a crucial role in host defense and the pathogenesis of inflammatory and autoimmune diseases. nih.gov The identification of these pathways suggests that Benzoylgomisin O may exert its effects by modulating key inflammatory and immune responses.

The following interactive data table summarizes the key findings from the network pharmacology analysis of the active fraction of Schisandrae Sphenantherae Fructus, which includes Benzoylgomisin O. It is important to note that these targets and pathways are predicted for the entire active fraction and not exclusively for Benzoylgomisin O.

Potential Molecular Targets and Pathways for the Active Fraction Containing Benzoylgomisin O

| Category | Name | Potential Role |

|---|---|---|

| Signaling Pathway | IL-17 Signaling Pathway | Modulation of inflammatory responses. nih.govnih.gov |

| Signaling Pathway | Th17 Cell Differentiation | Regulation of immune cell differentiation and function. nih.govnih.gov |

| Signaling Pathway | Calcium Signaling Pathway | Involvement in various cellular processes, including inflammation. researchgate.netnih.gov |

Future Perspectives in Benzoylgomisin O Research

Exploration of Novel and Undiscovered Biological Activities

While Benzoylgomisin O has been identified to inhibit enzymes such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), which underpins its anti-inflammatory effects, the broader landscape of its bioactivity is yet to be fully explored. Future research should systematically screen Benzoylgomisin O against a diverse array of biological targets to uncover novel therapeutic potentials.

Potential Areas for Investigation:

Antiviral Activity: Preliminary research has suggested that related lignans (B1203133) may possess antiviral properties. A comprehensive evaluation of Benzoylgomisin O against a panel of viruses, including both RNA and DNA viruses, could reveal previously unknown antiviral capabilities.

Neuroprotective Effects: Many natural products with anti-inflammatory and antioxidant properties exhibit neuroprotective potential. Investigating the effects of Benzoylgomisin O in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease could open new avenues for therapeutic development.

Anticancer Properties: The structural class of dibenzocyclooctadiene lignans, to which Benzoylgomisin O belongs, is known to contain compounds with cytotoxic and anticancer activities. Systematic in vitro and in vivo studies are warranted to determine if Benzoylgomisin O can inhibit cancer cell proliferation, induce apoptosis, or sensitize tumors to conventional therapies.